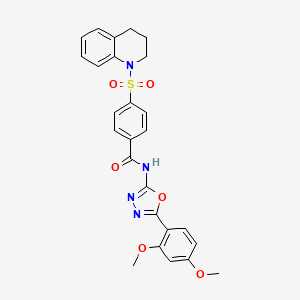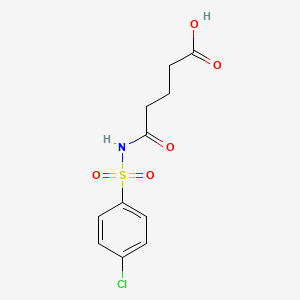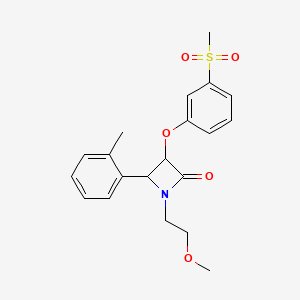
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, due to its complex structure, is involved in the synthesis and characterization studies aiming at exploring its pharmacological potentials. Research in this area focuses on synthesizing various derivatives and analogs to investigate structure-activity relationships, which could lead to the development of novel therapeutic agents. For instance, studies on quinazoline derivatives have explored their potential as diuretic, antihypertensive, and anti-diabetic agents, highlighting the versatility of quinazoline and similar structures in medicinal chemistry (Rahman et al., 2014).
Biological and Pharmacological Screening
Compounds related to this compound have been synthesized and evaluated for a range of biological and pharmacological activities. This includes antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screening, underscoring the broad spectrum of potential therapeutic applications of these compounds. Their synthesis often involves novel methodologies, including microwave-assisted synthesis, to optimize yields and reduce reaction times, indicating the ongoing innovation in the synthesis of pharmacologically relevant compounds (Patel et al., 2009).
Anticancer Research
A significant area of research for compounds like this compound is in anticancer studies. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential as novel anticancer agents. Studies have focused on their mechanism of action, including the inhibition of specific pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in many cancers. The identification and synthesis of potent PI3K inhibitors highlight the potential of these compounds in targeted cancer therapy (Shao et al., 2014).
Molecular Docking and Structure-Activity Relationship Studies
The compound and its related analogs have been subjects of molecular docking studies to understand their interaction with biological targets, such as enzymes or receptors. These studies help elucidate the molecular basis of their action, guiding the design of more potent and selective agents. For instance, the synthesis and evaluation of quinazolinone analogs for antitumor activity have been supported by molecular docking, indicating their potential to inhibit key proteins involved in cancer progression (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-19-11-14-21(23(16-19)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-22(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQAIJWSTXBPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)


![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)

![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)
![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
